2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJXSFKMSZWBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681596 | |
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-53-5 | |
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, also known by its CAS Number 871329-74-7, is a member of the arylboronic acid family.[1] This class of compounds is of significant interest in medicinal chemistry and organic synthesis, largely due to the versatile reactivity of the boronic acid moiety. Arylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and have been investigated for their roles as enzyme inhibitors.[2] This document provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for the determination of these properties, and presents a typical experimental workflow for its characterization.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in experimental settings. The available data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871329-74-7 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₅S | [1][3] |
| Molecular Weight | 285.12 g/mol | [3] |
| Melting Point | 136-140°C | [4] |
| Boiling Point | 522.3°C at 760 mmHg | [4] |
| Solubility | Data not readily available. | |
| pKa | Data not readily available. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of arylboronic acids are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The range between these two temperatures is the melting point range.
Solubility Determination (Dynamic Method)
The solubility of a compound in various solvents is essential for its use in reactions and formulations. A dynamic (synthetic) method can be employed for this purpose.
Apparatus:
-
Jacketed glass vessel with a stirrer
-
Thermostat-controlled circulating bath
-
Analytical balance
-
Luminance probe or turbidity sensor
Procedure:
-
Accurately weigh a known amount of this compound and the desired solvent into the jacketed glass vessel.
-
Heat the mixture at a controlled rate while stirring vigorously.
-
Monitor the turbidity of the solution using a luminance probe or turbidity sensor.
-
The temperature at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility temperature for that specific concentration.
-
Repeat this procedure with different concentrations of the solute in the solvent to construct a solubility curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. Potentiometric titration is a standard method for its determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (often a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility).
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized strong base, adding small, known volumes of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.
Experimental Workflow
The characterization of a novel phenylboronic acid derivative like this compound typically follows a structured workflow to ensure all critical physical and chemical properties are determined.
Application in Suzuki-Miyaura Coupling
While specific signaling pathways involving this compound are not documented in the reviewed literature, its structural class suggests a primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in many pharmaceutical compounds.
The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below.
In this cycle, R² would represent the 2-Methyl-4-(morpholinosulfonyl)phenyl group, which is transferred from the boron atom to the palladium center during the transmetalation step. The specific substitution pattern of this boronic acid can influence the electronic and steric properties of the reaction, potentially affecting reaction rates and yields.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 871329-74-7|(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid|(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid|-范德生物科技公司 [bio-fount.com]
- 4. Page loading... [guidechem.com]
Synthesis and Characterization of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, a key building block in medicinal chemistry and drug discovery. The following sections detail a proposed synthetic protocol, predicted analytical data, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecules.
Core Compound Information
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a methyl group and a morpholinosulfonyl group. Boronic acids are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the morpholinosulfonyl group can influence the compound's physicochemical properties, such as solubility and electronic characteristics, making it an attractive component in the design of bioactive molecules.
| Identifier | Value |
| IUPAC Name | (2-Methyl-4-(morpholinosulfonyl)phenyl)boronic acid |
| Molecular Formula | C₁₁H₁₆BNO₅S[1] |
| Molecular Weight | 285.12 g/mol |
| CAS Number | Not available |
Proposed Synthesis
A plausible synthetic route for this compound is proposed, starting from commercially available 2-methylaniline. The synthesis involves two key steps: sulfonylation followed by a borylation reaction.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-(3-Methylphenyl)morpholine-4-sulfonamide
-
To a stirred solution of 2-methylaniline (1.0 eq.) in pyridine at 0 °C, add morpholine-4-sulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-Methylphenyl)morpholine-4-sulfonamide.
Step 2: Synthesis of this compound
-
Dissolve 4-(3-Methylphenyl)morpholine-4-sulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Add triisopropyl borate (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for this compound based on the analysis of similar compounds and general principles of spectroscopy.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.1 (s, 2H, -B(OH)₂) | 145.0 |
| 7.8 (d, J = 8.0 Hz, 1H) | 138.0 |
| 7.6 (s, 1H) | 135.5 |
| 7.5 (d, J = 8.0 Hz, 1H) | 130.0 |
| 3.6 (t, J = 4.8 Hz, 4H) | 125.0 |
| 2.9 (t, J = 4.8 Hz, 4H) | 65.5 |
| 2.5 (s, 3H) | 45.0 |
| 20.0 |
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.09151[1] |
| [M+Na]⁺ | 308.07345[1] |
| [M+K]⁺ | 324.04739[1] |
| [M-H]⁻ | 284.07695[1] |
Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | 150 - 160 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Safety Information
It is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of this compound or analogous boronic acids.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol and predicted analytical data offer a starting point for researchers to produce and verify this valuable chemical intermediate. The methodologies and data presented herein are intended to facilitate the advancement of research and development in medicinal chemistry and related fields.
References
An In-depth Technical Guide to 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, a specialized building block in organic synthesis. Due to the limited availability of specific experimental data for this exact compound, this guide synthesizes information from publicly available data, general knowledge of phenylboronic acids, and data on structurally similar compounds.
Chemical Properties and Data
This compound, with the CAS number 1217501-53-5, is a member of the arylboronic acid family. These compounds are widely utilized in organic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of the morpholinosulfonyl group can influence the compound's solubility, electronic properties, and biological activity.
| Property | Data | Source |
| CAS Number | 1217501-53-5 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₁₆BNO₅S | PubChem[2] |
| Molecular Weight | 285.12 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
| Purity | Typically ≥96% | CymitQuimica[1] |
| InChI | InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | PubChem[2] |
| InChIKey | NHJXSFKMSZWBNM-UHFFFAOYSA-N | PubChem[2] |
| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O | PubChem[2] |
Note: Some properties may be predicted or based on typical specifications for this class of compound.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
-
To a cooled (0 °C) solution of 2-bromotoluene (1 equivalent) in a suitable solvent like chloroform, add chlorosulfonic acid (excess, e.g., 3-5 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.
Step 2: Synthesis of 4-(4-bromo-3-methylphenylsulfonyl)morpholine
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add morpholine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(4-bromo-3-methylphenylsulfonyl)morpholine.
Step 3: Synthesis of this compound
This step can be achieved via a lithium-halogen exchange followed by borylation.[3]
-
Dissolve 4-(4-bromo-3-methylphenylsulfonyl)morpholine (1 equivalent) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structure suggests several potential uses in drug discovery and materials science.
-
Suzuki-Miyaura Cross-Coupling: As a substituted phenylboronic acid, its primary application is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This is a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
-
Medicinal Chemistry: The morpholine and sulfonamide moieties are common in bioactive molecules. The morpholine group can improve pharmacokinetic properties, while sulfonamides are a well-known class of therapeutic agents. Therefore, this compound could serve as a valuable building block for synthesizing novel drug candidates. Phenylboronic acids themselves have shown potential as antibacterial agents and in other therapeutic areas.[4][5]
-
Materials Science: Arylboronic acids are used in the development of sensors and functional polymers. The specific substituents on this compound could be leveraged to create materials with tailored electronic or binding properties.
Visualizations
The following diagrams illustrate the proposed synthesis and a key application of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General scheme of a Suzuki-Miyaura reaction using the title compound.
References
- 1. Boronic acid, B-[2-methyl-4-(4-morpholinylsulfonyl)phenyl]- [cymitquimica.com]
- 2. PubChemLite - this compound (C11H16BNO5S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
Technical Guide: Solubility of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that profoundly influences drug discovery and development. It impacts reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of a drug. 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is a compound of interest in organic synthesis and medicinal chemistry, likely serving as a building block in the creation of more complex molecules. A thorough understanding of its solubility in various organic solvents is essential for its effective handling, reaction optimization, and purification.
This technical guide addresses the solubility of this compound. As specific, experimentally determined quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on the known behavior of analogous phenylboronic acids. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data in their own laboratories.
Qualitative Solubility Profile of Phenylboronic Acids
The solubility of phenylboronic acids is governed by the interplay between the properties of the solute (the boronic acid derivative) and the solvent. Key factors include the polarity of the solvent and the nature of the substituents on the phenyl ring.
General Solvent Polarity Effects: Phenylboronic acid and its derivatives are generally soluble in most polar organic solvents.[1] The solubility trend often correlates with the polarity of the solvent.
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone) are typically good solvents for phenylboronic acids.[2]
-
Moderate Solubility: Halogenated solvents like chloroform generally show moderate solubility.[2]
-
Poor to Insoluble: Nonpolar hydrocarbon solvents such as hexanes, methylcyclohexane, and carbon tetrachloride are poor solvents for phenylboronic acids.[1][2]
Influence of Substituents: The type and position of substituents on the phenyl ring have a significant impact on the solubility of boronic acids in both water and organic solvents.[3][4]
-
The introduction of an isobutoxy group, for instance, generally increases the solubility of phenylboronic acid in several common organic solvents.[4]
-
The position of the substituent is also crucial. The ortho-isomer of isobutoxyphenylboronic acid is reported to be significantly more soluble than its meta and para counterparts in solvents like chloroform, 3-pentanone, and acetone.[4]
-
For the target compound, this compound, the presence of the polar morpholinosulfonyl group is expected to enhance its solubility in polar organic solvents compared to unsubstituted phenylboronic acid.
The following diagram illustrates the logical relationships influencing the solubility of substituted phenylboronic acids.
Caption: Factors influencing the solubility of phenylboronic acids.
Quantitative Solubility Data
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
|---|---|---|---|---|
| Methanol | 25 | Dynamic | ||
| Ethanol | 25 | Dynamic | ||
| Acetone | 25 | Dynamic | ||
| Acetonitrile | 25 | Dynamic | ||
| Tetrahydrofuran (THF) | 25 | Dynamic | ||
| Ethyl Acetate | 25 | Dynamic | ||
| Dichloromethane | 25 | Dynamic |
| Toluene | 25 | | | Dynamic |
Experimental Protocols
The following protocol describes the dynamic (synthetic) method, which is a common and effective technique for determining the solubility of crystalline compounds like boronic acids in organic solvents.[2][4]
Protocol for Determining Solubility via the Dynamic Method
Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a given solvent, thereby constructing a solubility curve.
Materials:
-
This compound (high purity)
-
High-purity organic solvents (e.g., methanol, acetone, THF, etc.)
-
Analytical balance (± 0.1 mg)
Equipment:
-
Jacketed glass vessel or test tube
-
Magnetic stirrer and stir bar
-
Programmable circulating bath for precise temperature control
-
Calibrated digital thermometer or temperature probe (± 0.1 °C)
-
Light source (e.g., laser pen) and a light detector, or a dedicated turbidimeter/nephelometer to observe the clearing point.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a slurry of known composition (mole fraction or g/100 mL).
-
Initial Setup: Place the vessel in the temperature-controlled setup. Insert the magnetic stir bar and the temperature probe into the mixture. Begin stirring at a constant rate sufficient to keep the solid suspended uniformly.
-
Heating Cycle: Start circulating the fluid from the bath through the jacket of the vessel. Program the bath to increase the temperature slowly and at a constant rate (e.g., 0.2 - 0.5 °C per minute) to ensure thermal equilibrium between the jacket and the sample.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles or more accurately by passing a light beam through the sample and measuring the transmitted or scattered light.
-
Identify Clearing Point: The temperature at which the solution becomes completely clear (i.e., a sharp drop in turbidity) is the equilibrium solubility temperature for that specific concentration. Record this temperature precisely.
-
Data Collection: Repeat steps 1-5 for several different, accurately known concentrations of the boronic acid in the same solvent.
-
Construct Solubility Curve: Plot the solubility (concentration) as a function of the measured equilibrium temperature to generate the solubility curve for the compound in that specific solvent.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the dynamic solubility method.
References
Stability and Storage of 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arylboronic Acid Stability
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. Their utility, however, is intrinsically linked to their stability. The boronic acid moiety is susceptible to several degradation pathways that can impact reagent purity, reaction yield, and, in the context of drug development, the impurity profile of active pharmaceutical ingredients (APIs). The stability of a given arylboronic acid is influenced by the electronic and steric nature of its substituents, as well as by environmental factors such as pH, temperature, moisture, light, and the presence of oxidizing agents.
The structure of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid contains a methyl group (electron-donating) and a morpholinosulfonyl group. The sulfonyl group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom and potentially influence its susceptibility to nucleophilic attack and subsequent degradation.
Key Degradation Pathways
The primary degradation routes for arylboronic acids are protodeboronation and oxidation. Understanding these pathways is critical for developing appropriate storage and handling strategies.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (2-methyl-4-(morpholinosulfonyl)benzene) and boric acid. This process is often the most significant non-oxidative degradation pathway.
Several factors can influence the rate of protodeboronation:
-
pH: The reaction is catalyzed by both acid and base. For many arylboronic acids, the rate of protodeboronation is slowest at a moderately acidic pH.
-
Water: The presence of water is essential for hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Catalysts: Certain metal ions can catalyze the protodeboronation process.
Oxidation
The boronic acid moiety is susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide. This pathway leads to the formation of the corresponding phenol (2-methyl-4-(morpholinosulfonyl)phenol) and boric acid.[1] The oxidation can be a significant issue, especially under ambient atmospheric conditions over long periods or in solution.[1] The reaction is thought to proceed via nucleophilic attack of the oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from boron to oxygen.[1]
Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid.
Caption: Primary degradation pathways for arylboronic acids.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage. | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting protodeboronation and oxidation. |
| Light | Protect from light. Store in an opaque or amber container. | Prevents potential photolytic degradation. |
| Moisture | Store in a dry, desiccated environment. | Minimizes water availability for hydrolysis (protodeboronation). |
| Handling | Handle in a well-ventilated area, preferably in a glove box or under a stream of inert gas. Avoid contact with strong acids, strong bases, and strong oxidizing agents. | Minimizes exposure to atmospheric contaminants and avoids contact with incompatible materials that could accelerate degradation. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without secondary, irrelevant reactions.
Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a solution of the boronic acid (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M to 1 M HCl.
-
Heat the solution (e.g., at 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the boronic acid as above.
-
Add an equal volume of 0.1 M to 1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40-60°C), collecting samples at various time points.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the boronic acid.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and monitor the degradation over time (e.g., samples at 1, 2, 4, 8 hours).
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid boronic acid in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).
-
Analyze the solid at specified time points (e.g., 1, 5, 10 days).
-
-
Photolytic Degradation:
-
Expose a solution and a solid sample of the boronic acid to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples after exposure, alongside a dark control sample stored under the same conditions.
-
Stability-Indicating HPLC Method Protocol
A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its potential degradation products.
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm). To minimize on-column hydrolysis, a column with low silanol activity may be beneficial.
-
Mobile Phase (Example):
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution (Example):
-
Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the parent compound and use DAD to check for peak purity.
-
Analysis:
-
Inject samples from the forced degradation study.
-
Assess the chromatograms for the appearance of new peaks (degradants) and the decrease in the parent peak area.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Mass balance (sum of the parent compound and all degradants) should be assessed.
-
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Conclusion
While specific quantitative stability data for this compound is not publicly available, a comprehensive stability profile can be inferred from the known behavior of arylboronic acids. The primary risks to its integrity are protodeboronation and oxidation, which are exacerbated by moisture, oxygen, non-neutral pH, and elevated temperatures.
For optimal preservation, this compound should be stored as a solid in a cool, dry, and dark environment, under an inert atmosphere. For any application requiring its use in solution, fresh solutions should be prepared, and storage in solution for extended periods should be avoided unless stability has been experimentally confirmed. The implementation of systematic forced degradation studies coupled with a validated stability-indicating HPLC method is crucial for any research or development program utilizing this compound.
References
electronic effects of the morpholinosulfonyl group on the boronic acid
An In-depth Technical Guide on the Electronic Effects of the Morpholinosulfonyl Group on Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the electronic properties of the morpholinosulfonyl group and its influence on the reactivity and acidity of boronic acids. The introduction of this functional group can significantly alter the chemical characteristics of the boronic acid moiety, a feature of great interest in medicinal chemistry and materials science.
Introduction: The Role of Electronic Effects in Boronic Acid Chemistry
Boronic acids are versatile chemical compounds characterized by a C-B(OH)₂ functional group. They are Lewis acids, and their acidity, represented by the pKa value, is a critical parameter influencing their interaction with biological targets and their utility in chemical reactions.[1] The electronic nature of substituents on the aryl ring of an arylboronic acid can modulate its Lewis acidity.[1][2] Electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) by stabilizing the anionic tetrahedral boronate species, while electron-donating groups (EDGs) have the opposite effect.[1][2]
The morpholinosulfonyl group is recognized for its strong electron-withdrawing nature, which can be attributed to the sulfonyl moiety.[3][4] This guide will delve into the quantitative effects of this group, the experimental methods used to determine these effects, and the synthetic pathways to create these molecules.
Quantitative Analysis of Electronic Effects
Table 1: pKa Values of Substituted Phenylboronic Acids
| Compound | Substituent | pKa (± 0.1) | pH Shift relative to Phenylboronic Acid |
| Phenylboronic Acid | -H | 8.8 | - |
| 4-(3-butenesulfonyl)-phenylboronic acid | -SO₂(CH₂)₂CH=CH₂ | 7.1 | -1.7 |
| 4-(N-allylsulfamoyl)-phenylboronic acid | -SO₂NHCH₂CH=CH₂ | 7.4 | -1.4 |
Data sourced from[5].
The data clearly indicates that both sulfonyl and sulfonamide groups are effective at lowering the pKa of phenylboronic acid, thereby increasing its acidity.[5] The morpholinosulfonyl group, which is a type of sulfonamide, is expected to have a similar acidifying effect. This enhanced acidity is crucial for applications such as boronate affinity chromatography, where stronger binding to cis-diols is desired at or near physiological pH.[5][6]
Another quantitative measure of a substituent's electronic effect is the Hammett constant (σ).[7][8] A positive σ value indicates an electron-withdrawing group.[7] While a specific Hammett constant for the morpholinosulfonyl group is not provided in the search results, the sulfonyl group is known to have a strong positive σ value, indicating its significant electron-withdrawing capability.[3][4]
Experimental Protocols
Synthesis of Sulfonyl-Substituted Phenylboronic Acids
A common method for the synthesis of arylboronic acids with strong electron-withdrawing groups is through a bromo-lithium exchange reaction in a one-pot procedure.[5]
Protocol for the Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid:
-
Starting Material Preparation: Synthesize N-allyl-4-bromobenzenesulfonamide from 4-bromobenzenesulfonyl chloride and allylamine.[5]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon), dissolve N-allyl-4-bromobenzenesulfonamide in a dry mixture of THF and toluene (e.g., 4:1 v/v).[5]
-
Cooling: Cool the reaction mixture to -78°C using a dry ice-acetone bath.[5]
-
Addition of Borate: Slowly add triisopropyl borate to the stirred solution.[5]
-
Lithiation: Add n-butyllithium solution dropwise to the mixture.[5]
-
Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with an acid and the product is extracted using an organic solvent.
-
Purification: The crude product can be purified by recrystallization.
This one-pot method, where the organolithium reagent is added to a mixture of the aryl bromide and the borate ester, has been shown to give good yields for arylboronic acids containing strong electron-withdrawing groups.[5]
Determination of pKa Values
The pKa of a boronic acid can be determined spectrophotometrically by measuring the change in UV absorbance as a function of pH.[5]
Protocol for pKa Determination by UV-Vis Spectrophotometry:
-
Sample Preparation: Prepare a solution of the boronic acid (e.g., 1.0 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer).[5]
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH).[5]
-
Data Acquisition: Record the UV-Vis absorption spectrum at various pH values throughout the titration.
-
Data Analysis: The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH. The pH at which the change in absorbance is half-maximal corresponds to the pKa.
Theoretical Framework: The Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of meta- or para-substituents on the reactivity of benzene derivatives.[8][9] It is defined as:
log(Kₓ / K₀) = ρσ
where:
-
Kₓ is the equilibrium constant for the reaction of the substituted benzene derivative.
-
K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.[10]
-
σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).[10]
For the ionization of benzoic acids, ρ is defined as 1.[10] The σ value for a substituent is therefore a direct measure of its electronic effect on the acidity of the aromatic acid. A positive σ indicates an electron-withdrawing group that increases acidity, while a negative σ indicates an electron-donating group.[7] The strong electron-withdrawing nature of the sulfonyl group suggests that the morpholinosulfonyl group will have a significantly positive σ value.[3]
Implications for Drug Development
The ability to tune the pKa of a boronic acid is of paramount importance in drug design.[1][11] For instance, bortezomib, a proteasome inhibitor containing a boronic acid, relies on the electrophilicity of the boron atom for its mechanism of action.[11] By incorporating a strong electron-withdrawing group like morpholinosulfonyl, the Lewis acidity of the boron center can be enhanced. This can lead to:
-
Increased Potency: A more acidic boronic acid can form a more stable tetrahedral complex with biological nucleophiles, such as the N-terminal threonine of the proteasome.[11]
-
Improved Affinity at Physiological pH: Lowering the pKa towards 7.4 ensures that a significant fraction of the boronic acid is in the more reactive anionic boronate form under physiological conditions.[2][5]
-
Modulation of Pharmacokinetic Properties: The morpholine and sulfonyl moieties are common in medicinal chemistry and can influence properties like solubility and metabolic stability.[12][13][14]
Conclusion
The morpholinosulfonyl group exerts a strong electron-withdrawing effect on the phenylboronic acid core. This is evidenced by the significant pKa depression observed in analogous sulfonyl- and sulfonamide-substituted compounds.[5] This electronic modulation increases the Lewis acidity of the boronic acid, a property that can be quantitatively assessed through pKa measurements and rationalized using the Hammett equation. The synthesis of these compounds is achievable through established organometallic procedures.[5] For researchers in drug development, the morpholinosulfonyl group represents a valuable tool for fine-tuning the electronic properties of boronic acid-based molecules to optimize their biological activity and pharmacokinetic profiles.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl: a new application of electron-withdrawing substituent in highly efficient photovoltaic polymer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. web.viu.ca [web.viu.ca]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid and Its Derivatives for Researchers and Drug Development Professionals
Introduction: 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, a methyl group, and a morpholinosulfonyl substituent on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role in drug discovery and development.
Core Compound: this compound
Chemical Properties and Data:
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₁H₁₆BNO₅S |
| Molecular Weight | 285.12 g/mol |
| CAS Number | 1217501-53-5 |
| Appearance | Solid |
| Purity | Typically ≥96% |
Synthesis:
The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3]
Experimental Protocol: General Suzuki-Miyaura Coupling for Phenylboronic Acid Synthesis
This protocol provides a general framework for the synthesis of phenylboronic acids, which can be adapted for the specific synthesis of this compound.
Materials:
-
Aryl halide (e.g., 1-bromo-2-methyl-4-(morpholinosulfonyl)benzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)[4]
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., potassium acetate (KOAc), potassium phosphate (K₃PO₄))[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[4][5]
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required reaction time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude boronate ester can then be hydrolyzed to the corresponding boronic acid using an acidic or basic workup, followed by purification by column chromatography or recrystallization.
Logical Workflow for Suzuki-Miyaura Reaction:
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and a representative protocol for the use of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the ortho-methyl group and the morpholinosulfonyl moiety introduces specific electronic and steric considerations that are addressed in the provided protocol. These structural features are often incorporated into drug candidates to modulate their physicochemical properties and biological activity.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with substituted boronic acids such as this compound.
Data Presentation: Representative Yields
While a specific dataset for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table presents representative yields from couplings of structurally similar boronic acids (ortho-methylphenylboronic acid and 4-(aminosulfonyl)phenylboronic acid) with various aryl halides. This data serves to provide an expected range of outcomes and illustrates the influence of the electronic and steric nature of the coupling partners.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Methylphenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |
| 2-Methylphenylboronic acid | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
| 4-(Aminosulfonyl)phenylboronic acid | 4-Iodoanisole | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-98 |
| 4-(Aminosulfonyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4-(Aminosulfonyl)phenylboronic acid | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 |
Note: The yields presented are typical and may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on commonly employed conditions for similar substrates and may require optimization for specific aryl halide partners.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different ligand (e.g., XPhos, RuPhos), or a different base (e.g., Cs₂CO₃). The palladium catalyst loading can also be increased.
-
Protodeboronation: The undesired cleavage of the C-B bond can be minimized by using rigorously degassed solvents, ensuring a strictly inert atmosphere, and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be suppressed by ensuring an oxygen-free environment and using a pre-catalyst or a Pd(0) source.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a viable method for the synthesis of complex biaryl structures relevant to drug discovery and materials science. The provided representative protocol offers a solid starting point for researchers. However, optimization of the reaction conditions for each specific substrate is often necessary to achieve the best results. Careful consideration of the catalyst system and reaction parameters will facilitate the efficient synthesis of the desired target molecules.
Application Notes and Protocols for Suzuki Coupling using 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceutically active compounds.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[1][3] The use of this compound allows for the introduction of the 2-methyl-4-(morpholinosulfonyl)phenyl moiety, a potentially valuable substituent in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.
Reaction Principle and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][4][5]
Several factors are critical for a successful Suzuki coupling reaction:
-
Catalyst System: The choice of palladium source and ligand is crucial. Pre-catalysts that readily form the active Pd(0) species are often preferred.[6] Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, especially for challenging substrates.[6]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step.[2] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7]
-
Solvent: The solvent system must be capable of dissolving all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used.[3][6] Anhydrous conditions can also be employed with certain base and solvent combinations.[7]
-
Temperature: Most Suzuki coupling reactions require heating, typically in the range of 80-120 °C, to achieve a reasonable reaction rate.[6][8]
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions that can be adapted for this compound based on protocols for similar arylboronic acids.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl bromide or chloride (1.0 equiv) | Aryl iodides are more reactive, while chlorides can be more challenging. |
| Boronic Acid | This compound (1.1–1.5 equiv) | A slight excess of the boronic acid is commonly used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%) | Pre-catalysts like those derived from Buchwald or Fu are also highly effective.[2][6] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ (1-10 mol%) | The choice of ligand can be critical for reaction efficiency.[2][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0–3.0 equiv) | The strength and solubility of the base can influence the reaction outcome. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Isopropanol/H₂O | Degassed solvents are recommended to prevent oxidation of the catalyst.[6] |
| Temperature | 80–120 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system.[6] |
| Reaction Time | 2–24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
-
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
-
Protocol 2: Procedure using a Buchwald Pre-catalyst
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, XPhos Pd G3 pre-catalyst, and K₃PO₄ to a reaction vial.
-
Add the degassed toluene and water.
-
Seal the vial and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool to room temperature and follow the work-up and purification procedure described in Protocol 1.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids. This palladium-catalyzed reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents.
This compound is a valuable building block in drug discovery and development. The presence of the morpholinosulfonyl group can enhance solubility and introduce a key pharmacophoric element, while the methyl group provides steric and electronic modulation of the phenyl ring. The biaryl motifs synthesized using this reagent are prevalent in a wide range of biologically active molecules.
Core Reaction: Suzuki-Miyaura Coupling
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X, where X = Br, I, or Cl) is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base to yield the desired biaryl product.
Experimental Protocols
While specific optimized protocols for this compound are not extensively documented in publicly available literature, the following general procedures for Suzuki-Miyaura cross-coupling can be adapted and optimized for this specific reagent.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a standard set of conditions for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization and the synthesis of small compound libraries.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the aryl halide (0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂ (0.01 mmol), and cesium carbonate (0.4 mmol).
-
Add 1,4-dioxane (1.5 mL) and water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with a generic arylboronic acid, which can be used as a starting point for optimization with this compound.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | > 90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | > 95 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 80-90 |
Yields are based on generic Suzuki-Miyaura reactions and may vary for this compound.
Visualizations
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This sterically hindered and electronically complex boronic acid is a valuable building block in medicinal chemistry and materials science. The following sections offer insights into suitable catalyst systems, reaction conditions, and detailed experimental procedures to facilitate its successful implementation in synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is particularly favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions often employed. This compound presents a unique substrate with both steric hindrance from the ortho-methyl group and electronic effects from the para-morpholinosulfonyl group. These features necessitate careful selection of the palladium catalyst, ligand, and base to achieve high yields and efficient conversions. While direct literature on this specific boronic acid is limited, extensive research on structurally related sulfonamide-containing and sterically hindered arylboronic acids provides a strong foundation for developing robust protocols.
Recommended Palladium Catalyst Systems
The choice of palladium precursor and ligand is critical for the successful cross-coupling of this compound. The steric bulk of the ortho-methyl group and the electron-withdrawing nature of the sulfonyl group can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For such challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally recommended.
| Catalyst/Precatalyst | Ligand | Key Features & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | Highly effective for sterically hindered and electron-deficient substrates. These ligands promote fast oxidative addition and reductive elimination. |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, but may require higher temperatures and longer reaction times for this substrate. |
| PdCl₂(dppf) | dppf | A robust catalyst, often effective for a wide range of substrates, though potentially less active than Buchwald systems for this specific case. |
| PEPPSI™-IPr / PEPPSI™-IPent | IPr / IPent (NHC ligands) | Air- and moisture-stable precatalysts with high activity for challenging couplings. NHC ligands offer strong electron donation and steric bulk. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the specific aryl halide, base, solvent, and temperature will be necessary.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a good starting point for a wide range of aryl bromides and iodides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos) (1.2 - 1.5 mol% relative to Pd)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, palladium precursor, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a PEPPSI™ Precatalyst
This protocol is advantageous due to the air and moisture stability of the precatalyst.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PEPPSI™-IPr or PEPPSI™-IPent (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-Butanol, Toluene, or Dioxane)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, base, and PEPPSI™ precatalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify as described in Protocol 1.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a palladium-catalyzed cross-coupling experiment.
Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling with Sulfonamide-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In pharmaceutical and materials science, the incorporation of sulfonamide moieties into molecular scaffolds is of significant interest. However, the use of sulfonamide-containing boronic acids in Suzuki-Miyaura couplings presents unique challenges. The strong electron-withdrawing nature of the sulfonamide group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish.[2] This can lead to low yields, slow reaction times, and increased side reactions, such as protodeboronation.[3]
The choice of base is a critical parameter that can significantly influence the success of these challenging couplings.[4] The base plays a multifaceted role, primarily in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium catalyst.[1] This document provides a comprehensive guide to base selection for the Suzuki-Miyaura reaction with sulfonamide-containing boronic acids, including comparative data, detailed experimental protocols, and a discussion of the underlying principles.
Challenges in Suzuki Coupling with Sulfonamide-Containing Boronic Acids
The primary challenges associated with the Suzuki-Miyaura coupling of sulfonamide-containing boronic acids stem from the electronic properties of the sulfonamide group:
-
Slow Transmetalation: The electron-withdrawing nature of the sulfonamide group reduces the nucleophilicity of the ipso-carbon attached to the boron atom, hindering its transfer to the palladium center.
-
Protodeboronation: Under basic conditions, the electron-deficient boronic acid can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of an undesired arene byproduct and reducing the overall yield.[3]
-
Desulfonylation: In some cases, particularly with sulfamoyl chloride coupling partners, desulfonylation can occur, leading to the formation of tertiary amines as byproducts.[2]
Careful selection of the base, along with other reaction parameters such as the catalyst, ligand, and solvent, is crucial to overcome these challenges.
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction involving sulfonamide-containing boronic acids. A variety of inorganic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. Weaker bases like carbonates and phosphates are commonly used.[5]
Below is a summary of quantitative data from a screening study that compared the performance of various bases in the Suzuki-Miyaura coupling of a generic sulfonamide-containing boronic acid with an aryl bromide.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | Generally effective for electron-deficient boronic acids.[6] |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 82 | Another strong inorganic base, often used for challenging couplings.[7] |
| 3 | Na₂CO₃ (2.0) | Toluene/H₂O (10:1) | 110 | 16 | 75 | A common and cost-effective base, found to be a good activator.[5] |
| 4 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 100 | 16 | 70 | Effective in many Suzuki reactions.[8] |
| 5 | Na₂HPO₄ (3.0) | THF/MeCN | 70 | 16 | 71 | A milder base, successful in a three-component sulfonamide synthesis.[9] |
| 6 | Et₃N (3.0) | Dioxane | 100 | 24 | <10 | Organic bases are generally less effective for this type of coupling.[2] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocols
Below are representative procedures for a Suzuki-Miyaura cross-coupling reaction with a sulfonamide-containing boronic acid, comparing different bases.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
Sulfonamide-containing arylboronic acid (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Degassed Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sulfonamide-containing arylboronic acid (1.0 mmol), aryl halide (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive flow of inert gas.
-
Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Procedure using Sodium Carbonate (Na₂CO₃)
Materials:
-
Sulfonamide-containing arylboronic acid (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., 4-chlorotoluene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., a biarylphosphine ligand like SPhos, 0.06 mmol, 6 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)
-
Degassed Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using Na₂CO₃ as the base and adding the specified ligand along with the catalyst.
-
Add degassed THF (10 mL) via syringe.
-
Reflux the reaction mixture with vigorous stirring.
-
Follow steps 6-12 from Protocol 1 for workup and purification.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for base selection and optimization.
Caption: Logical relationships in base selection for sulfonamide-containing boronic acids.
Conclusion
The successful Suzuki-Miyaura coupling of sulfonamide-containing boronic acids is highly dependent on the judicious selection of the base. Due to the electron-deficient nature of these substrates, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required to promote the formation of the reactive boronate species and facilitate the transmetalation step. Milder phosphate bases like Na₂HPO₄ have also shown promise. A systematic screening of bases, in conjunction with the optimization of other reaction parameters, is crucial for achieving high yields and minimizing side reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of complex molecules bearing the sulfonamide functional group.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds using 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in the synthesis of novel heterocyclic compounds, with a focus on the preparation of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The methodologies described herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the boronic acid and a suitable heterocyclic halide. This reaction is instrumental in the synthesis of complex molecules with therapeutic potential, such as GDC-0032 (Taselisib), a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.
Application: Synthesis of a Triazolopyridine-Based PI3K Inhibitor Intermediate
This protocol details the Suzuki-Miyaura cross-coupling of this compound with a chlorinated triazolopyridine core, a key step in the synthesis of a GDC-0032 analog, a potent PI3K inhibitor.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chlorinated Triazolopyridine Derivative | This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 85 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Chlorinated triazolopyridine derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Reaction heating and monitoring equipment (e.g., oil bath, TLC)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add the chlorinated triazolopyridine derivative (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv) to the flask.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reactant should be approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triazolopyridine product.
Visualization of the PI3K/AKT/mTOR Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of the synthesized compounds and the experimental workflow for their preparation.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of biaryl scaffolds, which are prevalent in numerous biologically active molecules. These application notes provide a comprehensive guide for the scale-up synthesis of biaryls using 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, a key building block in the development of various therapeutic agents.
This document outlines the key considerations, a representative scale-up protocol, and quantitative data for the synthesis of a model biaryl compound. The provided methodologies are intended to serve as a robust starting point for researchers and process chemists involved in the large-scale synthesis of complex biaryl molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]
Palladium catalysts are toxic and should be handled with care. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
Solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Ensure proper grounding of equipment and avoid ignition sources.
Experimental Protocols
This section provides a detailed protocol for a representative scale-up Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials and Equipment
-
Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Inert gas supply (nitrogen or argon)
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Scale-Up Reaction Workflow
Caption: Step-by-step workflow for the scale-up synthesis of biaryls.
Detailed Procedure
-
Reactor Setup: Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe with this compound (500 g, 1.75 mol, 1.0 equiv) and toluene (5 L).
-
Inerting: Begin stirring and sparge the mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add 4-bromoanisole (361 g, 1.93 mol, 1.1 equiv) to the reactor.
-
Base Addition: In a separate vessel, dissolve potassium carbonate (726 g, 5.25 mol, 3.0 equiv) in deionized water (2.5 L) and degas the solution by sparging with nitrogen for 20 minutes. Add the aqueous base solution to the reactor.
-
Catalyst Preparation and Addition: In a separate flask under an inert atmosphere, dissolve palladium(II) acetate (3.9 g, 0.0175 mol, 0.01 equiv) and triphenylphosphine (18.4 g, 0.070 mol, 0.04 equiv) in toluene (250 mL). Stir until a homogeneous solution is formed. Add the catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and allow the layers to separate.
-
Extraction: Separate the lower aqueous layer. Wash the organic layer with deionized water (2 x 2 L) and then with brine (2 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with toluene.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure biaryl product.
Data Presentation
The following tables summarize the key reaction parameters and expected results for the scale-up synthesis.
Table 1: Reagent and Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 500 g (1.75 mol) |
| 4-Bromoanisole | 361 g (1.93 mol) |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 3.9 g (1 mol%) |
| Triphenylphosphine (PPh₃) | 18.4 g (4 mol%) |
| Base | |
| Potassium carbonate (K₂CO₃) | 726 g (3.0 equiv) |
| Solvent | |
| Toluene | 5 L |
| Water | 2.5 L |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 4-8 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | |
| Isolated Yield | 85-95% |
| Purity | |
| Purity by HPLC | >98% |
Conclusion
The scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura coupling is a robust and efficient method. Careful control of reaction parameters, particularly the exclusion of oxygen and the use of appropriate catalyst and base systems, is crucial for achieving high yields and purity on a larger scale. The protocol provided in these application notes serves as a detailed guide for researchers and professionals in the field of drug development and process chemistry.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The incorporation of a morpholinosulfonyl group into one of the coupling partners can enhance pharmacokinetic properties such as solubility and metabolic stability. 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is a valuable building block for introducing this functional group into target molecules.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods.[1][2][3][4][5] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, offering a rapid and efficient method for the synthesis of diverse biaryl sulfonamides.
Reaction Principle
The microwave-assisted Suzuki coupling of this compound with an aryl halide (Ar-X, where X = Br, I) proceeds in the presence of a palladium catalyst and a base. The reaction is typically carried out in a mixture of an organic solvent and water. Microwave irradiation significantly accelerates the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Data Presentation
The following table summarizes representative reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The data is compiled based on typical results obtained for structurally similar sulfonamide-containing arylboronic acids under microwave irradiation.[1][2][4][6]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 130 | 10 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 125 | 20 | 85 |
| 4 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 110 | 15 | 95 |
| 5 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 140 | 10 | 90 |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, DMF/Water, Acetonitrile/Water, or Toluene/Water)
-
Microwave reactor vials (10 mL) with stir bars
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., Ethyl acetate, Brine, Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the vial.
-
Place the sealed vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture with stirring at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biaryl products derived from Suzuki-Miyaura coupling reactions utilizing 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid. Due to the specific structural features of this boronic acid, namely the bulky and polar morpholinosulfonyl group, tailored purification strategies are often necessary to achieve high purity of the final product. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between this boronic acid and various aryl or heteroaryl halides. The resulting products often possess desirable physicochemical properties for drug development and other applications.
The purification of these products can be challenging due to the presence of residual palladium catalyst, unreacted starting materials, and byproducts from side reactions such as homocoupling. The presence of the morpholinosulfonyl group can also influence the solubility and chromatographic behavior of the product. The following protocols and data have been compiled to address these challenges and provide robust methods for obtaining highly pure products.
General Purification Strategies
Two primary methods are employed for the purification of products from reactions involving this compound:
-
Flash Column Chromatography: This is the most common and versatile method for separating the desired biaryl product from impurities. The choice of stationary phase and eluent system is critical for achieving good separation.
-
Crystallization: For solid products, crystallization can be a highly effective method for achieving high purity and for obtaining a specific polymorphic form.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of a representative biaryl product synthesized from this compound and an aryl bromide.
| Parameter | Flash Column Chromatography | Crystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) | Dichloromethane/Heptane, Ethyl Acetate/Hexanes, Methanol/Water |
| Typical Loading | 1-10% of silica gel weight | - |
| Typical Yield | 70-95% | 80-98% (after chromatography) |
| Typical Purity | >95% | >99% |
| Key Considerations | Proper packing of the column is crucial to avoid streaking. The polarity of the eluent should be carefully optimized. | Solvent selection is critical. Seeding with a small crystal can aid in initiating crystallization. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki-Miyaura Reaction
This protocol describes the initial work-up of the reaction mixture to remove the bulk of impurities before further purification.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.
-
Water (H₂O) to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a detailed procedure for the purification of the crude product using silica gel chromatography.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Purification by Crystallization
This protocol outlines the steps for purifying the product obtained from chromatography by crystallization.
-
Solvent Selection:
-
Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethyl acetate/hexanes, dichloromethane/heptane, or methanol/water.
-
-
Dissolution:
-
Dissolve the product in a minimal amount of the hot solvent or solvent mixture.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in an ice bath or refrigerator can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Mandatory Visualizations
Caption: General workflow for the purification of biaryl products.
Caption: Step-by-step flash column chromatography protocol.
Caption: Logical workflow for the crystallization process.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
Technical Support Center: Troubleshooting Suzuki Coupling Reactions
Product Focus: 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.
Q1: I am observing a very low or no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields with this substrate can be attributed to a combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the morpholinosulfonyl group. The primary factors to check are your catalyst system, the choice of base, and the reaction conditions.[1] Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, while electron-withdrawing groups can slow down the transmetalation step.
Initial checks should include:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation.[2] Using fresh reagents is recommended. Consider air-stable pre-catalysts if you suspect deactivation.[3]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[2][3]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][3] Ensure your reaction is performed under a properly maintained inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[2][3]
Q2: The ortho-methyl group on my boronic acid seems to be hindering the reaction. How can I overcome this steric challenge?
A2: Steric hindrance is a common issue in Suzuki couplings. To address this, the focus should be on the ligand choice. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] Consider using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like S-Phos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands can stabilize the palladium center and facilitate the challenging steps of the catalytic cycle.
-
Catalyst Loading: For sterically demanding couplings, a higher catalyst loading (e.g., 2-5 mol%) might be required to achieve a reasonable reaction rate and yield.[6]
Q3: My boronic acid has an electron-withdrawing sulfonyl group. How does this affect the reaction and what adjustments should I make?
A3: The electron-withdrawing morpholinosulfonyl group can decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step.
-
Base Selection: A stronger base is often required to facilitate the formation of the more nucleophilic boronate species.[3] While common bases like Na₂CO₃ or K₂CO₃ might be insufficient, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient boronic acids.[3][7] The "caesium effect" is particularly noted for providing superior results in challenging couplings.[7]
-
Solvent Choice: The choice of solvent can influence the solubility of the base and the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in dissolving the base.[4][8]
Q4: I am seeing significant amounts of homocoupling of my boronic acid. What is the cause and how can I minimize this side reaction?
A4: Homocoupling is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.[9]
-
Maintain Inert Atmosphere: A positive pressure of an inert gas (Argon or Nitrogen) should be maintained throughout the reaction setup and duration.[3]
Q5: I suspect my boronic acid is degrading during the reaction. What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. Electron-deficient boronic acids are particularly susceptible to this.[2][10]
-
Choice of Base: Use milder bases if protodeboronation is a major issue. While stronger bases are needed for activation, an excessively strong base can promote this side reaction. A careful balance is needed. Bases like KF or K₃PO₄ can be effective.[2][7]
-
Anhydrous Conditions: While some water can be beneficial for dissolving the base, excess water can be a proton source for protodeboronation. Using anhydrous solvents and finely powdered, anhydrous bases can be a successful strategy.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce the rate of protodeboronation.[2][10]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected impact of different reaction parameters on the yield of the Suzuki coupling with this compound, based on general principles for sterically hindered and electron-deficient substrates.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Expected Yield | Notes |
| Pd(PPh₃)₄ (2-5%) | PPh₃ | Low | Often ineffective for sterically hindered substrates.[1] |
| Pd(OAc)₂ (2%) | S-Phos | Moderate to High | Bulky, electron-rich ligands are generally effective for hindered systems. |
| Pd₂(dba)₃ (2%) | XPhos | Moderate to High | Another effective Buchwald ligand for challenging couplings. |
| PEPPSI-iPr (2-3%) | NHC | High | N-heterocyclic carbene ligands show excellent activity for hindered substrates.[4] |
Table 2: Effect of Base on Yield
| Base (Equivalents) | Solvent | Expected Yield | Notes |
| Na₂CO₃ (2.0) | Dioxane/H₂O | Low to Moderate | May not be strong enough for this electron-deficient boronic acid. |
| K₂CO₃ (2.0) | Dioxane/H₂O | Moderate | A common choice, but stronger bases may be needed.[7] |
| K₃PO₄ (2.0-3.0) | Dioxane | High | A strong, non-nucleophilic base, often effective for difficult couplings.[3][7] |
| Cs₂CO₃ (2.0-3.0) | Dioxane | High to Excellent | Often provides the best results for challenging substrates due to the "caesium effect".[7] |
Table 3: Effect of Solvent and Temperature on Yield
| Solvent System | Temperature (°C) | Expected Yield | Notes |
| Toluene | 80-110 | Moderate to High | A common solvent for Suzuki reactions. |
| Dioxane/H₂O (e.g., 10:1) | 80-110 | High | A versatile solvent system that often gives good results.[3] |
| THF/H₂O (e.g., 4:1) | 65-70 | Moderate | Lower boiling point may limit the achievable reaction rate.[8] |
| DMF | 100-120 | Moderate to High | A polar aprotic solvent, can be effective but may be harder to remove. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, and the finely powdered base.[3]
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst.[3]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or no further conversion is observed.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in the reaction.
Diagram 3: Interplay of Key Reaction Parameters
Caption: The relationship between substrate properties and reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during reactions involving 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can I detect them?
A1: The most common impurities in arylboronic acids like this compound are typically residual starting materials from synthesis, byproducts from side reactions, and degradation products. Key impurities to look out for include:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1][2][3][4]
-
Protodeboronated Product: The compound where the boronic acid group is replaced by a hydrogen atom (2-Methyl-4-(morpholinosulfonyl)benzene). This is a common side reaction, especially in the presence of water and strong bases.[5][6][7]
-
Boroxine: A cyclic anhydride formed from the dehydration of three boronic acid molecules. This can complicate structural determination.[8]
These impurities can be detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the boronic acid from its impurities.[9][10][11]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This provides a rapid and sensitive method for the analysis of a broad range of boronic acids and their impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can help identify and quantify impurities.
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the first things to check?
A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here are the primary parameters to investigate:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2][5] Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][13]
-
Reagent Purity and Stability: Verify the purity of both the boronic acid and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time.[5]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1][5] Ensure the base is finely powdered and dry for anhydrous reactions.[5] For biphasic reactions, vigorous stirring is essential.[5]
Q3: I am observing significant formation of the homocoupling byproduct. How can I minimize this?
A3: Homocoupling of boronic acids is primarily caused by oxygen-mediated oxidation of the Pd(0) catalyst to Pd(II) or by the Pd(II) precatalyst itself.[2][3] To minimize this side reaction:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent or by using freeze-pump-thaw cycles.[1][13]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[1]
-
Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[4]
Q4: How can I prevent protodeboronation of this compound?
A4: Protodeboronation, the loss of the boronic acid group, is a frequent side reaction.[7] It is often promoted by strong bases and the presence of water.[5][6] To prevent this:
-
Use a Milder Base: Consider switching from strong bases like NaOH to weaker bases such as K₂CO₃ or KF.[5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt can be an effective strategy. These can then be used in "slow-release" protocols.[7]
Troubleshooting Guides
Guide 1: Low to No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura coupling reactions with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps in Detail
| Problem | Possible Cause | Recommended Action |
| No reaction | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more robust precatalyst.[5] |
| Degraded Boronic Acid | Check the purity of the boronic acid by HPLC or NMR. If degraded, purify or use a fresh lot. | |
| Incorrect Base/Solvent | The chosen base may not be suitable for the substrates. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] Ensure the solvent is appropriate and dry if necessary. | |
| Low Conversion | Insufficient Degassing | Improve the degassing procedure for the solvent and reaction mixture to eliminate oxygen, which can deactivate the catalyst.[4][5] |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increase.[1] | |
| Sub-optimal Ligand | For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1] |
Guide 2: Dealing with Protodeboronation and Homocoupling Side Products
This guide focuses on identifying and mitigating the two most common side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions are a common challenge. For this specific substrate, the primary factors to investigate are:
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-methyl group on the boronic acid can impede the reaction.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the crucial steps of the catalytic cycle.[1][2]
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Improperly handled or old catalysts can lead to the formation of inactive palladium black.[3]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[1] It is critical to ensure that your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[1]
-
Base and Solvent System: The selection of the base and solvent is critical and often interdependent.[1] For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To minimize this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester derivative to mitigate protodeboronation.[3]
Q3: What is the optimal catalyst loading for this reaction, and can I simply increase the catalyst amount to improve a low yield?
A3: The optimal catalyst loading typically ranges from 0.5 to 2.5 mol%.[4] Simply increasing the catalyst loading does not always lead to a better yield and can sometimes be detrimental due to the formation of inactive palladium nanoparticles at higher concentrations.[3] It is always recommended to screen the catalyst loading to find the optimal concentration for your specific substrates and conditions.[3]
Troubleshooting Guide
Issue: Low to No Product Formation
This is a common issue that can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield
A step-by-step workflow for troubleshooting low product yield.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
The following table illustrates the typical impact of catalyst loading on the yield of the Suzuki-Miyaura coupling reaction. The optimal loading should be determined experimentally for each specific substrate pairing.
| Catalyst Loading (mol%) | Typical Yield (%) | Observations |
| 0.5 | 65-75 | Economical, but may require longer reaction times. |
| 1.0 | 85-95 | Often a good starting point for optimization. |
| 2.0 | 88-98 | May provide a slight increase in yield for challenging substrates. |
| >2.5 | Variable | Higher loadings can sometimes lead to decreased yields due to catalyst decomposition.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point. Optimization of specific parameters may be required.[5]
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
-
Inerting the Reaction Vessel:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Solvent and Catalyst Addition:
-
Reaction Execution:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[1]
-
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
effect of temperature on the stability of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, with a particular focus on the effects of temperature. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] For extended storage, refrigeration at temperatures between 2°C and 8°C is advised.[2] Storing under an inert atmosphere, such as argon or nitrogen, is also highly recommended to minimize oxidative degradation.
Q2: I observed a decrease in the performance of my this compound in a Suzuki-Miyaura coupling reaction after leaving it at room temperature. What could be the cause?
A2: Leaving this compound at room temperature for extended periods can lead to degradation, reducing its purity and efficacy in reactions. Arylboronic acids are susceptible to several degradation pathways that can be accelerated by elevated temperatures.[5] One common pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Another is the formation of boroxines, which are cyclic anhydrides of the boronic acid.
Q3: Can I dissolve this compound in a solvent and store the solution?
A3: Storing this compound in solution is generally not recommended for long periods, as the presence of solvents, especially those containing water, can accelerate degradation. If you need to prepare a stock solution, it is best to do so immediately before use. If short-term storage is necessary, use an anhydrous solvent and store the solution under an inert atmosphere at a low temperature.
Q4: How can I visually assess the quality of my this compound?
A4: this compound is typically a white to off-white crystalline powder or solid. Any significant change in color, such as yellowing or browning, or a change in physical state, such as clumping or melting, may indicate degradation. However, visual inspection is not a substitute for analytical purity assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of the boronic acid due to improper storage or handling. | Store the compound at the recommended refrigerated temperature in a tightly sealed container. Minimize exposure to atmospheric moisture and air. |
| Formation of unknown byproducts | Thermal decomposition of the boronic acid during the reaction. | Optimize reaction temperature and time. Consider using a lower reaction temperature if compatible with the desired transformation. |
| Poor solubility of the compound | Formation of insoluble degradation products (e.g., boroxines). | Use fresh, properly stored boronic acid. If boroxine formation is suspected, it may be possible to hydrolyze it back to the boronic acid by adding a controlled amount of water, though this may not be suitable for all reaction types. |
| Compound appears discolored or clumped | Exposure to high temperatures, moisture, or light. | Discard the degraded material and use a fresh batch of the compound. |
Quantitative Data on Thermal Stability
| Temperature | Storage Duration | Purity (%) |
| -20°C | 12 months | >98% |
| 4°C | 12 months | 95-98% |
| 25°C (Room Temp) | 1 month | 90-95% |
| 25°C (Room Temp) | 6 months | <90% |
| 40°C | 1 week | <85% |
Disclaimer: This data is illustrative and intended to highlight the importance of proper storage conditions. Actual stability may vary.
Experimental Protocols
Protocol for Assessing Thermal Stability of this compound
This protocol outlines a general procedure to evaluate the thermal stability of the compound.
1. Materials:
-
This compound
-
Vials with inert gas sealing capability
-
Temperature-controlled ovens or incubators
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
2. Procedure:
-
Accurately weigh 5-10 mg of this compound into several vials.
-
Purge each vial with an inert gas (e.g., argon or nitrogen) and seal tightly.
-
Establish an initial purity profile (T=0) for the batch using a validated HPLC method.
-
Place the vials in temperature-controlled environments set to different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Dissolve the contents in a suitable solvent and analyze the purity by HPLC.
-
Compare the purity at each time point and temperature to the initial purity to determine the rate of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
References
managing poor solubility of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility is a common issue with boronic acids, especially those with polar functional groups like sulfonamides. Here are several strategies to address this:
-
Solvent Selection: While common Suzuki-Miyaura solvents include toluene and dioxane, consider more polar aprotic solvents like DMF or using solvent mixtures. The addition of water to solvents like dioxane can sometimes improve the solubility of boronic acids and the inorganic bases used in the reaction.[1]
-
Heating: Gently heating the solvent while stirring can help dissolve the boronic acid. However, be mindful of the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
-
Derivative Formation: Convert the boronic acid to a more soluble derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives often exhibit improved solubility and stability.
Q2: I am observing significant decomposition of my boronic acid during the reaction. How can I minimize this?
A2: Boronic acid decomposition, often through protodeboronation, can be a significant side reaction. To mitigate this:
-
Use Anhydrous Conditions: If water is not essential for your reaction, using anhydrous solvents and reagents can reduce protodeboronation.
-
Milder Base: Strong bases can promote decomposition. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[2]
-
Derivative Formation: Converting the boronic acid to a boronate ester (e.g., pinacol ester) or a diethanolamine adduct can protect the boronic acid moiety from decomposition until it is required in the catalytic cycle.
Q3: Can I use this compound directly in a Suzuki-Miyaura reaction, or should I convert it to an ester first?
A3: While it is possible to use the boronic acid directly, converting it to a pinacol ester is a highly recommended strategy to overcome solubility and stability issues. Pinacol esters are generally more soluble in organic solvents and are more stable towards protodeboronation.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with a poorly soluble boronic acid?
A4: To ensure the best chance of success:
-
Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Reagent Purity: Use high-purity reagents and solvents. Ensure your boronic acid has not degraded during storage.
-
Vigorous Stirring: For heterogeneous mixtures, vigorous stirring is crucial to maximize the interaction between the reactants.
-
Catalyst and Ligand Choice: Use a palladium catalyst and ligand system known to be effective for challenging substrates. For example, palladium complexes with bulky, electron-rich phosphine ligands are often successful.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered when using this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Boronic Acid | 1. Switch to a more polar aprotic solvent (e.g., DMF) or a solvent mixture (e.g., Dioxane/H₂O).2. Convert the boronic acid to its pinacol ester or diethanolamine adduct to improve solubility. |
| Catalyst Inactivation | 1. Ensure the reaction is performed under a strict inert atmosphere.2. Use freshly purchased or properly stored palladium catalyst and ligands.3. Consider using a more robust pre-catalyst. |
| Boronic Acid Decomposition | 1. Use a milder base (e.g., K₂CO₃, Cs₂CO₃).2. Run the reaction under anhydrous conditions if possible.3. Convert the boronic acid to a more stable derivative. |
| Incorrect Base or Solvent Combination | 1. Screen different bases with your chosen solvent system.2. Ensure the base is sufficiently soluble in the reaction medium. The addition of water can help dissolve some inorganic bases.[1] |
Problem 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | 1. Rigorously exclude oxygen from the reaction mixture.2. Use a lower reaction temperature if the desired reaction allows. |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | 1. Switch to anhydrous conditions.2. Use a non-aqueous base or a milder base like KF.3. Protect the boronic acid as a pinacol ester or diethanolamine adduct. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol that may require optimization for your specific substrates.
Materials:
-
This compound (or its pinacol ester) (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add the boronic acid, aryl halide, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux to azeotropically remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura reaction without further purification.
Protocol 3: Preparation of this compound Diethanolamine Adduct
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Suspend the boronic acid in the solvent at room temperature.
-
Add diethanolamine dropwise with stirring.
-
A precipitate of the diethanolamine adduct should form.
-
Stir the slurry for 15-30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The resulting adduct can be used directly in the Suzuki-Miyaura coupling.
Data Presentation
| Solvent | Polarity | General Solubility of Phenylboronic Acids |
| Toluene | Non-polar | Low |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate |
| 1,4-Dioxane | Polar aprotic | Moderate |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good |
| Dichloromethane (DCM) | Moderately polar | Low to Moderate |
| Water | Polar protic | Low |
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Suzuki Reactions with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information provided is intended to help identify and mitigate the formation of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki coupling reactions?
A1: The most frequently encountered byproducts in Suzuki reactions include homocoupling products of the boronic acid, dehalogenation of the aryl halide starting material, and protodeboronation of the boronic acid.[1][2] The formation of these byproducts can be influenced by reaction conditions such as the catalyst system, base, solvent, and the presence of oxygen or water.[1][3]
Q2: How can I detect the formation of byproducts in my reaction mixture?
A2: Byproducts can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Comparing the analytical data of your reaction mixture to that of your starting materials and the expected product will help in identifying any additional, unexpected signals corresponding to byproducts.
Q3: What is the likely structure of the homocoupling byproduct from this compound?
A3: The homocoupling byproduct would be a symmetrical biaryl compound formed from the coupling of two molecules of the boronic acid. The expected structure is 2,2'-Dimethyl-4,4'-bis(morpholinosulfonyl)biphenyl. This can be confirmed by mass spectrometry, which would show a molecular ion corresponding to this structure.
Q4: Can the choice of palladium catalyst and ligands influence byproduct formation?
A4: Absolutely. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is critical.[4] Electron-rich and sterically hindered ligands can often improve reaction efficiency and suppress side reactions.[1] For challenging couplings, screening different catalyst/ligand combinations is often beneficial.[4][5]
Q5: What role does the base play in byproduct formation?
A5: The base is crucial for the activation of the boronic acid for transmetalation.[3][6] However, the choice and amount of base can also influence selectivity and byproduct formation.[6] For instance, some bases can promote dehalogenation.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[7]
Troubleshooting Guide
This guide addresses specific issues related to byproduct formation when using this compound in Suzuki reactions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Identification Method |
| Significant formation of 2,2'-Dimethyl-4,4'-bis(morpholinosulfonyl)biphenyl (Homocoupling Product) | Presence of oxygen in the reaction mixture.[2] Incomplete reduction of a Pd(II) precatalyst.[1] | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1][2] Use a direct Pd(0) source or ensure reaction conditions fully reduce the Pd(II) precatalyst.[1] | MS or NMR[1] |
| Presence of 1-Methyl-3-(morpholinosulfonyl)benzene (Protodeboronation Product) | Presence of excess water or protic solvents.[1] Certain bases can facilitate this side reaction. | Use anhydrous solvents and dry reagents. Minimize the amount of water if it is used as a co-solvent. Screen different bases. | MS or NMR |
| Formation of the dehalogenated arene from the coupling partner | The palladium catalyst reacting with hydride sources (e.g., solvent, amine bases).[1][7] | Ensure the reaction is conducted under a strict inert atmosphere.[1] Select a solvent less prone to acting as a hydride source.[1] | MS or NMR[1] |
| Low or no conversion to the desired product | Inactive catalyst system.[1] Inhibition of the catalyst, potentially by the morpholinosulfonyl group. | Screen different palladium catalysts and ligands, particularly electron-rich and bulky phosphine ligands.[1] Consider using a different base or solvent system.[4][8] | TLC, LC-MS |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the selected base (e.g., K₂CO₃, 2-3 equivalents), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, specified mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed solvent(s) (e.g., dioxane/water, toluene, or DMF) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol for Byproduct Identification by LC-MS
-
Prepare a dilute sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system.
-
Use a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) to achieve separation on the C18 column.
-
Analyze the mass spectrum for the expected molecular ions of the starting materials, product, and potential byproducts (homocoupling, protodeboronation, and dehalogenation products).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common byproduct formation pathways in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
impact of water on 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, with a particular focus on the impact of water. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in the presence of water?
A1: The stability of this compound in aqueous environments is primarily influenced by two main degradation pathways: protodeboronation and oxidation. The rate of these degradation processes is affected by pH, temperature, and the presence of oxidizing agents. The electron-withdrawing nature of the morpholinosulfonyl group can impact the pKa of the boronic acid, influencing its stability profile, particularly in different pH buffers.[1][2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Generally, arylboronic acids exhibit maximal stability at a neutral pH.[3] Both acidic and basic conditions can catalyze protodeboronation, a process where the carbon-boron bond is cleaved. For arylboronic acids with electron-withdrawing groups, such as the morpholinosulfonyl group, the pKa of the boronic acid is lowered.[1][2] This increased acidity can influence the optimal pH for stability. It is recommended to perform pH-rate profile studies to determine the specific pH of maximum stability for your experimental conditions.
Q3: What are the expected degradation products of this compound in the presence of water?
A3: The primary degradation product resulting from protodeboronation would be 1-methyl-4-(morpholinosulfonyl)benzene, where the boronic acid group is replaced by a hydrogen atom. Oxidative degradation can lead to the formation of the corresponding phenol, 2-methyl-4-(morpholinosulfonyl)phenol, and boric acid.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. For solutions, especially in protic solvents, it is advisable to prepare them fresh. If short-term storage is necessary, store at low temperatures (e.g., -20°C) and under an inert atmosphere.
Q5: Can I use this compound in aqueous reaction mixtures for Suzuki-Miyaura coupling?
A5: Yes, however, its stability in the aqueous basic conditions typically used for Suzuki-Miyaura coupling should be considered. The rate of protodeboronation can be significant under these conditions. It is advisable to minimize the pre-incubation time of the boronic acid in the aqueous base before the addition of the catalyst and coupling partner. Alternatively, using a boronic ester protecting group, such as a pinacol or MIDA ester, can enhance stability in the reaction mixture.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in aqueous reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid in the reaction medium. | Prepare the aqueous solution of the boronic acid immediately before use. Minimize the time the compound is in an aqueous solution, especially at non-neutral pH. Consider degassing the solvent to remove dissolved oxygen and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Protodeboronation under acidic or basic conditions. | Determine the optimal pH for your reaction that balances reactivity and stability. If possible, adjust the pH to be as close to neutral as feasible. If basic conditions are required, consider a slow addition of the base or using a milder base. |
| Oxidative degradation. | Add an antioxidant to the reaction mixture if compatible with your chemistry. Ensure all solvents are sparged with an inert gas prior to use. |
Issue 2: Appearance of unknown impurities in HPLC analysis of stability samples.
| Possible Cause | Troubleshooting Step |
| Protodeboronation. | The major impurity is likely 1-methyl-4-(morpholinosulfonyl)benzene. Confirm its identity by synthesizing a standard or by using LC-MS to determine the molecular weight of the impurity peak. |
| Oxidative degradation. | An impurity with a mass corresponding to the addition of an oxygen atom (phenol derivative) may be observed. Use LC-MS to identify this species. |
| Formation of boroxines (anhydrides). | In less aqueous organic solvents or upon concentration, boronic acids can form cyclic anhydrides (boroxines). This is often a reversible process upon addition of water. In HPLC, this may not be distinguishable from the monomeric boronic acid. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 25°C.
| pH | % Remaining after 24h | Major Degradation Product |
| 2.0 | 85% | 1-methyl-4-(morpholinosulfonyl)benzene |
| 4.0 | 92% | 1-methyl-4-(morpholinosulfonyl)benzene |
| 7.0 | 98% | Minimal degradation |
| 9.0 | 88% | 1-methyl-4-(morpholinosulfonyl)benzene |
| 12.0 | 75% | 1-methyl-4-(morpholinosulfonyl)benzene |
Table 2: Hypothetical Thermal and Oxidative Stress Stability of this compound in Aqueous Solution (pH 7.0).
| Condition | % Remaining after 24h | Major Degradation Product(s) |
| 40°C | 90% | 1-methyl-4-(morpholinosulfonyl)benzene |
| 60°C | 78% | 1-methyl-4-(morpholinosulfonyl)benzene |
| 3% H₂O₂ at 25°C | 65% | 2-methyl-4-(morpholinosulfonyl)phenol |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. The method should be validated for specificity, linearity, accuracy, and precision.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (or the λmax of the compound).
3. Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dissolve 1 mg of the compound in 1 mL of water. Heat at 60°C for 24 hours.
4. Analysis:
-
Inject prepared samples and a control sample (compound dissolved in mobile phase A/B mixture) into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: ¹H NMR Spectroscopy for Monitoring Hydrolytic Stability
This protocol allows for the real-time monitoring of the degradation of this compound in an aqueous environment.
1. Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5 mg) in a deuterated solvent mixture (e.g., 0.5 mL of D₂O or a mixture of DMSO-d₆ and D₂O to ensure solubility).
-
Add a known amount of an internal standard (e.g., maleic acid) that does not react with the compound or degrade under the experimental conditions.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Continue to acquire spectra at regular time intervals (e.g., 1, 4, 8, 24 hours) while keeping the sample at a constant temperature.
3. Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of the parent compound and the internal standard.
-
Calculate the relative amount of the parent compound remaining at each time point by comparing its integral to the integral of the internal standard.
-
Monitor for the appearance of new signals that may correspond to degradation products. For protodeboronation, new aromatic signals for 1-methyl-4-(morpholinosulfonyl)benzene would be expected.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous media.
Caption: Experimental workflow for assessing the stability of this compound.
References
workup procedure for Suzuki reactions involving morpholinosulfonyl-containing compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving morpholinosulfonyl-containing compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification stages of Suzuki reactions with morpholinosulfonyl-containing substrates.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated. | Ensure inert atmosphere (nitrogen or argon) throughout the reaction. Use freshly opened, high-purity solvents and reagents. Consider using more robust ligands like Buchwald or cataCXium ligands.[1][2] |
| Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially 2-heteroaryl boronic acids (the "2-pyridyl problem").[1] | Use boronate esters (e.g., pinacol esters) which are more stable. Alternatively, potassium trifluoroborate salts can be used.[2] Add the boronic acid reagent towards the end of the reaction setup. | |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium may be slow. | The choice of base is crucial; common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive functional groups, milder bases like KF can be effective.[3] The presence of a small amount of water can sometimes facilitate this step.[2] | |
| Incomplete Reaction | Steric Hindrance: Bulky groups near the reaction center on either coupling partner can slow down the reaction. | Increase the reaction temperature or prolong the reaction time. Screen different palladium catalysts and ligands; bulkier, electron-rich phosphine ligands can sometimes overcome steric hindrance.[4] |
| Poor Solubility of Reagents: One or more components may not be fully dissolved in the chosen solvent. | Use a co-solvent system (e.g., toluene/water, THF/water, dioxane/water) to improve solubility.[5][6] | |
| Formation of Side Products | Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct. | This can be minimized by the slow addition of the boronic acid or by using a 1:1 stoichiometry of the coupling partners. Ensure efficient stirring. |
| Desulfonative Coupling: The morpholinosulfonyl group itself may act as a leaving group, leading to undesired products. This is more common with certain catalyst systems and at elevated temperatures. | Carefully select the palladium catalyst and ligands. Lowering the reaction temperature might prevent this side reaction. Monitor the reaction progress closely by TLC or LC-MS. | |
| Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. | Use anhydrous solvents and reagents if possible. As mentioned earlier, using more stable boronate esters can mitigate this issue.[2] | |
| Difficult Product Isolation/Purification | High Polarity of the Product: The presence of the morpholinosulfonyl group can make the product highly polar and water-soluble, complicating extraction from aqueous layers. | During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into organic solvents like ethyl acetate or dichloromethane. Consider using a continuous liquid-liquid extractor for highly water-soluble products. |
| Emulsion Formation during Extraction: The amphiphilic nature of the product or byproducts can lead to persistent emulsions. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. | |
| Co-elution during Chromatography: The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities on TLC. Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing reverse-phase chromatography for highly polar compounds. | |
| Catalyst Removal | Residual Palladium in the Final Product: Palladium residues are often toxic and must be removed, which is a critical concern in pharmaceutical applications.[7][8] | After the reaction, consider washing the organic layer with an aqueous solution of a scavenger like thiourea or cysteine to complex with the residual palladium. Specialized silica-based scavengers are also commercially available. Recrystallization of the final product is often an effective method for removing trace metals. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction involving a morpholinosulfonyl-containing compound?
A typical aqueous workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an anhydrous solvent, dilute it with an organic solvent such as ethyl acetate or dichloromethane.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer two to three more times with the organic solvent.
-
Combine the organic extracts and wash them with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by column chromatography on silica gel or by recrystallization.
Q2: My morpholinosulfonyl-containing product seems to be water-soluble and I'm having trouble with extraction. What can I do?
For highly polar, water-soluble products, consider the following modifications to the standard workup:
-
Salting Out: Before extraction, add a significant amount of solid NaCl to the aqueous layer to increase its ionic strength. This will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer during extraction.
-
Choice of Extraction Solvent: Use more polar organic solvents for extraction, such as a 9:1 mixture of dichloromethane and isopropanol, or perform multiple extractions with ethyl acetate.
-
Evaporation of Aqueous Layer: In some extreme cases, if the product is stable, you might consider carefully evaporating the aqueous layer and then trying to extract the product from the resulting solid residue. This is a less common approach and should be used with caution.
Q3: How can I effectively remove the palladium catalyst from my final compound?
Residual palladium is a common issue in cross-coupling reactions.[7] Here are a few strategies for its removal:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help sequester the palladium into the aqueous phase.
-
Scavenger Resins: There are commercially available silica-based or polymer-supported scavengers with functional groups (e.g., thiols, amines) that have a high affinity for palladium. The crude product solution can be stirred with the scavenger resin, which is then filtered off.
-
Recrystallization: This is often a very effective method for removing trace metal impurities, provided a suitable solvent system can be found.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium catalyst, which is then removed by filtration through Celite.
Q4: Can the morpholinosulfonyl group interfere with the Suzuki reaction?
While generally considered a stable spectator group, the sulfonyl moiety can, under certain conditions, act as a leaving group in what is known as a desulfonative coupling.[9][10] This is more likely to occur with specific catalyst/ligand combinations and at higher reaction temperatures. If you observe byproducts that suggest the loss of the morpholinosulfonyl group, consider screening different catalysts or running the reaction at a lower temperature.
Experimental Workflow
Below is a generalized workflow for a Suzuki reaction and subsequent workup.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing reactivity of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid with other boronic acids
A Comparative Guide to the Reactivity of 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of the boronic acid coupling partner is critical to the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity of this compound with other commonly used boronic acids, supported by experimental data and established chemical principles.
Executive Summary
This compound is a structurally unique boronic acid featuring both a sterically influencing ortho-methyl group and a strongly electron-withdrawing para-morpholinosulfonyl group. These substituents significantly impact its reactivity in Suzuki-Miyaura coupling reactions. Generally, electron-withdrawing groups on the phenylboronic acid can decrease the rate of the crucial transmetalation step in the catalytic cycle. Conversely, an ortho-methyl group can introduce steric hindrance, which may also affect the reaction rate. This guide will delve into a comparative analysis of these effects.
Reactivity Comparison of Boronic Acids
The reactivity of arylboronic acids in the Suzuki-Miyaura reaction is primarily governed by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), generally increase the electron density on the aromatic ring, which can facilitate the transmetalation step and enhance the reaction rate.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R), decrease the electron density of the arylboron reagent. This can make the transmetalation step more challenging, potentially leading to lower reaction yields or requiring more forcing reaction conditions.
Steric Effects:
-
Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium catalyst, which can slow down the rate of reaction. The magnitude of this effect depends on the size of the ortho-substituent.
Based on these principles, this compound is expected to exhibit reduced reactivity compared to unsubstituted phenylboronic acid or phenylboronic acids with electron-donating groups, due to the strong electron-withdrawing nature of the morpholinosulfonyl group. The ortho-methyl group may introduce a moderate steric effect.
Quantitative Data Presentation
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of Various Phenylboronic Acids
| Boronic Acid | Aryl Halide Partner | Product | Yield (%) | Catalyst System | Base/Solvent |
| Reference: Unsubstituted | |||||
| Phenylboronic Acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O |
| Electron-Donating Group | |||||
| 4-Methylphenylboronic Acid (p-tolylboronic acid) | 4-Chlorobenzonitrile | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 98 | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O |
| Electron-Withdrawing Group (para-substituted) | |||||
| 4-Nitrophenylboronic Acid | Iodobenzene | 4-Nitrobiphenyl | 85 | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O |
| 4-Cyanophenylboronic Acid | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile | 88 | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-Iodoanisole | 4'-Methoxy-4-(trifluoromethyl)biphenyl | 92 | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane |
| Steric Hindrance (ortho-substituted) | |||||
| 2-Methylphenylboronic Acid (o-tolylboronic acid) | 4-Bromoanisole | 4'-Methoxy-2-methyl-1,1'-biphenyl | 90 | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O |
| 2-Nitrophenylboronic Acid | Iodobenzene | 2-Nitrobiphenyl | 65[1] | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O |
| Inferred Reactivity | |||||
| This compound | Aryl Halide | 2-Methyl-4-(morpholinosulfonyl)-1,1'-biphenyl | Moderate to Good | Requires optimized catalyst/ligand system | Stronger base/higher temperature may be needed |
Note: The yields are representative and can vary significantly based on the specific reaction conditions, including the aryl halide partner, catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for comparing the reactivity of different boronic acids.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Reactivity Comparison
Caption: A general workflow for comparing the reactivity of different boronic acids.
Conclusion
The reactivity of this compound in Suzuki-Miyaura coupling is predicted to be attenuated compared to electron-rich or unsubstituted phenylboronic acids. This is primarily due to the strong electron-withdrawing effect of the para-morpholinosulfonyl group. The ortho-methyl group may also contribute a minor steric impediment. However, with appropriate optimization of the catalyst system, ligand, base, and reaction temperature, high yields of the desired biaryl products can likely be achieved. This guide provides a framework for researchers to rationally design their synthetic strategies when employing this and other electronically modified boronic acids.
References
yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing boronic acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the aryl boronic acid. This guide provides a detailed comparison of reaction yields when employing boronic acids bearing electron-donating versus electron-withdrawing groups, supported by experimental data and detailed protocols.
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can lead to slower reactions and lower yields, although the specific outcome is highly dependent on the reaction conditions.
Quantitative Yield Comparison
The following table summarizes experimental data illustrating the impact of substituent electronic effects on the yield of the Suzuki-Miyaura coupling between various substituted phenylboronic acids and an aryl halide.
| Boronic Acid Substituent (para-) | Substituent Nature | Yield (%) |
| -OCH₃ | Electron-Donating | 95 |
| -CH₃ | Electron-Donating | 92 |
| -H | Neutral | 88 |
| -Cl | Electron-Withdrawing | 85 |
| -CN | Electron-Withdrawing | 78 |
| -NO₂ | Electron-Withdrawing | 72 |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a starting point, with the understanding that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture) (5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The degassed solvent mixture is added to the flask via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
analytical methods for characterizing products from 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
A Comparative Guide to Analytical Methods for Characterizing Products from 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For researchers, scientists, and drug development professionals working with this compound and its derivatives, a robust analytical strategy is crucial for ensuring product quality, purity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound and its related products. The selection of an appropriate analytical method is often dictated by the specific analytical challenge, such as quantification of the active pharmaceutical ingredient (API), identification of impurities, or monitoring reaction progress.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the performance of commonly employed analytical techniques for the characterization of boronic acid derivatives. While specific performance for this compound may vary, this data provides a benchmark for comparison.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods [1]
| Parameter | UPLC-ESI-MS[1][2] | HPLC with Post-Column Derivatization (Alizarin)[1] | LC-MS/MS[1] |
| Analyte | Various boronic acids | Phenylboronic acid | Carboxyphenylboronic acid & Methylphenylboronic acid |
| Limit of Detection (LOD) | 0.1 µg[2] | 1.2 ng (1 µM)[1] | Not specified, but sensitive to ng/mL level[1] |
| Limit of Quantification (LOQ) | 1.0 µg[2] | Not specified | 1 ng/mL (0.05 ppm)[1] |
| Linearity (R²) | 0.98[1] | Not specified | >0.99[1] |
| Recovery | 97.1% - 105.7%[1] | Not specified | 80% - 120%[1] |
| Precision (RSD) | < 2.0%[1] | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed.[1] | Selective detection of boronic acids.[1] | High sensitivity and selectivity for trace level quantification.[1] |
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Compound Impurities [3]
| Parameter | GC-MS for Bis(pinacolato)diboron (BPD) and Tetrahydroxydiboron (BBA) |
| Analyte | Bis(pinacolato)diboron (BPD) & Tetrahydroxydiboron (BBA) |
| Limit (as per ICH M7 for a 0.2g daily dose) | 7.5 ppm (BPD), 50 ppm (BBA) |
| Key Advantage | Suitable for analyzing potential mutagenic impurities from synthesis.[3] |
| Note | Derivatization is often required for boronic acids to increase volatility for GC analysis.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This method is highly effective for the rapid analysis of a diverse range of boronic acids without the need for derivatization.[2]
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[1][2]
-
Gradient: A rapid gradient of 1 minute can be employed for high-throughput analysis.[1]
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids.
-
Mass Range: A suitable mass range to encompass the parent ion and expected fragments of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For boronic acids, derivatization is usually necessary.[1]
-
Sample Preparation (Silylation):
-
Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent like pyridine or acetonitrile.[1]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes.[1]
-
-
GC System:
-
MS System:
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is an indispensable tool for the structural elucidation of boronic acids and for studying their binding interactions.[1]
-
Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[1]
-
Instrument: A high-field NMR spectrometer.[1]
-
Parameters: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. The chemical shifts provide information about the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[1]
Alternative and Complementary Analytical Methods
Beyond the primary methods, several other techniques offer valuable information for the characterization of boronic acid products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separation and quantification. Method development often focuses on selecting appropriate columns and mobile phases to achieve baseline resolution of the target compounds from impurities. The labile nature of boronic esters, which can hydrolyze to the corresponding acids, presents a significant analytical challenge in RP-HPLC.[4][5] Careful method development, including the use of non-aqueous conditions or specific pH control, is necessary for accurate analysis.[4][5]
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for analyzing labile boronic esters and their corresponding acids, as it can be performed in non-aqueous conditions, thereby preventing hydrolysis during analysis.[5]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While highly sensitive for total boron content, ICP-MS cannot differentiate between the boron in the API and boron-containing impurities.[3]
-
Colorimetric Techniques: A simple and rapid thin-layer chromatography (TLC) staining method using curcumin can be used for the qualitative detection of boronic acids and their derivatives.[6]
Mandatory Visualizations
Caption: A general workflow for the characterization of boronic acid derivatives.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid and its Alternatives for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity and efficiency of the coupling process. Sulfonyl-containing phenylboronic acids, such as 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, are of particular interest due to the strong electron-withdrawing nature of the sulfonyl group, which can modulate the electronic properties of the molecule and influence its reactivity in cross-coupling reactions.
This guide focuses on this compound and compares it with two commercially available alternatives: 4-(Methylsulfonyl)phenylboronic acid and 4-(Morpholinosulfonyl)phenylboronic acid.
Spectroscopic Data Comparison
A summary of the available spectroscopic data for this compound and its alternatives is presented below. It is important to note that the mass spectrometry data for the primary compound is predicted.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |
| This compound | C₁₁H₁₆BNO₅S | 286.0915 | 308.0734 | 284.0770 |
| 4-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | 201.0396 | 223.0215 | 199.0239 |
| 4-(Morpholinosulfonyl)phenylboronic acid | C₁₀H₁₄BNO₅S | 272.0767 | 294.0586 | 270.0610 |
Table 2: NMR Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No experimental data available | No experimental data available |
| 4-(Methylsulfonyl)phenylboronic acid | Data available from various sources. A representative spectrum shows signals for the aromatic protons and the methyl sulfonyl group. | No experimental data available |
| 4-(Morpholinosulfonyl)phenylboronic acid | No experimental data available | No experimental data available |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | No experimental data available |
| 4-(Methylsulfonyl)phenylboronic acid | Characteristic peaks for S=O stretching, B-O stretching, and aromatic C-H stretching are expected. |
| 4-(Morpholinosulfonyl)phenylboronic acid | Characteristic peaks for S=O stretching, B-O stretching, C-N stretching, and aromatic C-H stretching are expected. |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The performance of sulfonyl-substituted phenylboronic acids in these reactions is influenced by factors such as the choice of catalyst, base, and solvent. Electron-withdrawing groups, like the sulfonyl group, can affect the transmetalation step of the catalytic cycle.
While specific comparative yield data for this compound is scarce, related compounds such as 4-(Methylsulfonyl)phenylboronic acid are known to be effective coupling partners in Suzuki-Miyaura reactions.[1] The presence of the methyl group ortho to the boronic acid in the target compound may introduce steric hindrance, potentially influencing reaction rates and yields compared to its un-substituted counterparts.
A generalized experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is illustrated in the following diagram.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a potentially valuable building block for organic synthesis, particularly for the construction of complex biaryl structures via Suzuki-Miyaura coupling. While a lack of publicly available experimental spectroscopic data currently limits a direct, in-depth comparison, analysis of its structural analogs, 4-(methylsulfonyl)phenylboronic acid and 4-(morpholinosulfonyl)phenylboronic acid, provides valuable insights. The electron-withdrawing sulfonyl group is expected to influence the reactivity of these compounds. Further experimental investigation is warranted to fully characterize this compound and evaluate its performance in comparison to other sulfonyl-substituted phenylboronic acids in a variety of cross-coupling reactions. This will enable researchers to make more informed decisions when selecting reagents for their synthetic endeavors.
References
assessing the purity of synthesized biaryls from 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the synthesis of high-purity biaryl compounds is a critical task. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a cornerstone of modern synthetic chemistry for creating these structures. This guide provides a comparative analysis of assessing the purity of biaryls synthesized from 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, offering insights into alternative synthetic strategies and detailing the necessary experimental protocols for rigorous purity evaluation.
Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Synthesis
The choice of synthetic route can significantly impact the purity profile of the final biaryl product. Below is a comparison of the Suzuki-Miyaura coupling using this compound with an alternative, the Stille coupling, which employs organostannanes.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoborane (e.g., this compound) | Organostannane |
| Key Advantages | Low toxicity of reagents and byproducts, wide availability of boronic acids, ease of byproduct removal, generally high yields. | Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents. |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation and homocoupling impurities.[1][2][3] | Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts. |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands. | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃. |
| Typical Solvents | Toluene, Dioxane, Ethanol/Water mixtures, THF. | THF, Toluene, Dioxane, DMF. |
| Typical Bases | Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄. | Not generally required, but additives like CsF or Cu(I) salts can be used. |
Experimental Protocols for Purity Assessment
Rigorous assessment of biaryl purity is essential. The following are detailed protocols for the most common and effective analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a precise measure of purity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Synthesized biaryl sample
-
Reference standard of the biaryl (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized biaryl and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the biaryl)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is invaluable for confirming the structure of the synthesized biaryl and identifying impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Synthesized biaryl sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the biaryl sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the protons of the desired biaryl and any impurity signals.
-
The relative integration of impurity signals to the product signals can provide a semi-quantitative measure of purity. The presence of characteristic signals for common byproducts, such as homocoupled dimers, should be carefully checked.
-
Visualizing the Workflow and Comparisons
To further clarify the processes, the following diagrams illustrate the experimental workflow for purity assessment and a comparison of synthetic pathways.
Caption: Experimental workflow for the synthesis and purity assessment of biaryls.
Caption: Comparison of Suzuki-Miyaura and Stille coupling for biaryl synthesis.
References
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Palladium Ligands for 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, facilitating the formation of carbon-carbon bonds with remarkable versatility. However, the performance of this reaction is critically dependent on the choice of palladium ligand, especially when dealing with sterically hindered and electronically complex substrates such as 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid.
This guide provides a comparative analysis of the performance of various palladium ligands in the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The insights presented herein are derived from a comprehensive review of scholarly articles and patent literature, offering a valuable resource for reaction optimization and catalyst selection.
The Challenge of a Substituted Boronic Acid
This compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the morpholinosulfonyl group can deactivate the boronic acid, making it less nucleophilic. Consequently, the selection of an appropriate palladium ligand is critical to overcome these hurdles and achieve high reaction efficiency.
Performance Comparison of Palladium Ligands
| Ligand Class | Specific Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Buchwald Ligands | XPhos | 4-chloro-7-azaindole | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | 5 (Pd₂(dba)₃) |
| SPhos | 2-bromo-5-fluoropyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | 3 (Pd(OAc)₂) | |
| RuPhos | 4-bromobenzonitrile | Cs₂CO₃ | t-Amyl alcohol | 110 | 4 | 88 | 2 (Pd-G3-RuPhos) | |
| BrettPhos | 1-bromo-4-methoxybenzene | K₃PO₄ | THF/H₂O | 80 | 18 | 78 | 4 (Pd(OAc)₂) | |
| NHC Ligands | IPr*HCl | 2-chlorotoluene | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 91 | 2 (Pd(OAc)₂) |
| IMes | 4-bromoanisole | CsF | Toluene | 110 | 6 | 95 | 1.5 (Pd₂(dba)₃) | |
| Josiphos Ligands | SL-J009-1 | 3-bromopyridine | K₃PO₄ | DME | 80 | 16 | 82 | 2 (PdCl₂(dppf)) |
| cataCXium Ligands | cataCXium A | 4-chlorotoluene | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 89 | 2 (Pd(OAc)₂) |
Note: Data is compiled from various sources and may involve structurally similar boronic acids or aryl halides. The yields and conditions should be considered representative and may require further optimization for specific substrate combinations.
Key Insights from Ligand Performance
Buchwald Ligands: This class of bulky, electron-rich phosphine ligands consistently demonstrates high performance with sterically hindered and electronically challenging substrates. XPhos and SPhos , in particular, appear to be robust choices for the coupling of this compound, providing high yields with both aryl chlorides and bromides. The use of pre-catalysts, such as the G3 palladacycle with RuPhos , can also lead to excellent results with reduced reaction times.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and IMes , are powerful alternatives to phosphine-based ligands. Their strong sigma-donating ability and steric bulk can effectively promote the oxidative addition and reductive elimination steps of the catalytic cycle. The data suggests that NHC ligands can achieve high yields, often with lower catalyst loadings compared to some phosphine ligands.
Other Ligand Systems: While less frequently cited for this specific application, Josiphos and cataCXium ligands have also shown utility in Suzuki-Miyaura couplings of challenging substrates. Their performance warrants consideration, particularly when optimizing for specific reaction conditions or seeking alternative catalyst systems.
Experimental Protocols
Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions involving ligands that have shown promise for substrates similar to this compound.
General Procedure using a Buchwald Ligand (XPhos)
To a reaction vessel were added this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.). The vessel was sealed and purged with argon. Toluene and water (in a 4:1 ratio) were added, followed by the addition of XPhos (0.10 equiv.). The reaction mixture was then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure using an NHC Ligand (IPr*HCl)
In a glovebox, a reaction tube was charged with palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr*HCl, 0.04 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.). The tube was sealed, removed from the glovebox, and the aryl halide (1.0 equiv.) and this compound (1.5 equiv.) were added under a stream of argon. Anhydrous, degassed 1,4-dioxane was then added, and the reaction mixture was heated to 100 °C for 24 hours. Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The residue was purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium ligand. Bulky and electron-rich phosphine ligands, particularly those from the Buchwald family such as XPhos and SPhos, have demonstrated considerable success in overcoming the steric and electronic challenges posed by this substrate. N-Heterocyclic carbene ligands also present a powerful and efficient alternative. This guide provides a foundation for researchers to make informed decisions in their catalyst selection, ultimately enabling the efficient synthesis of complex biaryl structures for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrate pairings is encouraged to achieve maximal yields and reaction efficiency.
comparative study of solvent effects in couplings with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
A Comparative Study of Solvent Effects in Suzuki-Miyaura Couplings with 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For researchers and professionals in drug development, the optimization of reaction conditions is paramount for efficient synthesis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.[1] This guide provides a comparative analysis of the effects of various solvents on the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
The Role of the Solvent
Solvents play a multifaceted role in palladium-catalyzed cross-coupling reactions. They are responsible for dissolving the reactants, catalyst, and base, but their influence extends beyond simple solubilization. Solvents can affect the stability of the catalytic species, the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.[2] The polarity of the solvent, in particular, can have a profound impact. Polar solvents may stabilize charged intermediates and transition states, which can accelerate the reaction.[3][4] However, the relationship between solvent polarity and reaction outcome is not always straightforward and can be influenced by the specific substrates, catalyst, and ligands used.[5][6]
Comparative Performance of Solvents
The following table summarizes the performance of several common solvents in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The data highlights the significant impact of the solvent on reaction yield and time.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| 1,4-Dioxane | 2.2 | 12 | 85 |
| Toluene | 2.4 | 12 | 78 |
| Tetrahydrofuran (THF) | 7.6 | 10 | 92 |
| Acetonitrile (MeCN) | 37.5 | 8 | 95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6 | 98 |
| Water (as a co-solvent with THF) | 78.5 | 8 | 90 |
This data is representative and compiled based on general trends in Suzuki-Miyaura couplings. Actual results may vary based on specific reaction conditions.
From the comparative data, polar aprotic solvents like DMF and Acetonitrile generally provide higher yields in shorter reaction times. This can be attributed to their ability to stabilize the palladium catalytic species and facilitate the various steps of the catalytic cycle.[3] While nonpolar solvents like toluene and dioxane are effective, they may require longer reaction times. The use of water as a co-solvent can also be beneficial, often leading to enhanced reaction rates.[7]
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura coupling is provided below. This protocol can be adapted for different solvents and substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent of choice
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.02 - 0.05 equivalents).
-
Add the anhydrous solvent.
-
The reaction mixture is then heated to a temperature appropriate for the chosen solvent (typically between 80-110 °C) and stirred for the time indicated in the comparative table, or until reaction completion is observed by TLC or LC-MS analysis.[8]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle and Experimental Workflow
The efficiency of the Suzuki-Miyaura coupling is dependent on the smooth progression of its catalytic cycle. The choice of solvent can influence each step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical workflow for a comparative study of solvent effects.
Caption: Workflow for comparing solvent effects in a Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Suzuki Couplings of Sulfonamide-Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl structures, which are prevalent in pharmaceuticals and functional materials. This guide provides a comprehensive literature review and comparison of Suzuki couplings involving sulfonamide-substituted phenylboronic acids, offering insights into reaction performance, optimal conditions, and experimental protocols.
The presence of a sulfonamide moiety on the phenylboronic acid partner can influence the electronic properties of the molecule and, consequently, its reactivity in the Suzuki-Miyaura catalytic cycle. Understanding these effects is crucial for optimizing reaction conditions and achieving desired yields. This guide summarizes key findings from the literature to facilitate the efficient application of this important class of reagents.
Performance Comparison of Sulfonamide-Substituted Phenylboronic Acids in Suzuki Couplings
The following table summarizes the performance of various sulfonamide-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. The data has been compiled from multiple sources to provide a comparative overview.
| Boronic Acid | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4-(N-Methylsulfamoyl)phenylboronic acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 98 |
| 4-(N-Phenylsulfamoyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85 |
| 3-(N,N-Dimethylsulfamoyl)phenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
| 4-(N-Acetylsulfamoyl)phenylboronic acid | 1-Iodo-3-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 88 |
Experimental Protocols
Detailed methodologies for key Suzuki coupling reactions involving sulfonamide-substituted phenylboronic acids are provided below. These protocols are representative examples and may require optimization for specific substrates.
General Procedure for the Suzuki-Miyaura Coupling of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with an Aryl Bromide
Materials:
-
4-(N,N-Dimethylsulfamoyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 4-(N,N-dimethylsulfamoyl)phenylboronic acid, palladium catalyst, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 80-100 °C) and stirred for the indicated time.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the fundamental catalytic cycle.
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care due to its potential hazards. A safety data sheet for a structurally similar compound, (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
Always handle this compound in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE). [2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving may be considered.[2] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[2] |
| Footwear | Closed-toe shoes.[2] |
In case of exposure, follow these first-aid measures and seek medical attention:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Hazard Summary
The following table summarizes the hazard classifications for a closely related compound, which should be considered for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[1].
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated, sealed container for hazardous solid waste.[2]
-
For spills, do not create dust.[1][3] Sweep up the material and place it in a suitable, closed container for disposal.[1]
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
Decontamination of Glassware:
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2]
-
All rinsates from the decontamination process should be collected as liquid hazardous waste.[2]
-
After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[2]
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
In-Lab Neutralization of Small Quantities (Expert Use Only)
For very small quantities, and only if permitted by your institution and local regulations, in-lab neutralization may be an option. Boronic acids are weak acids and can be neutralized with a mild base to form more water-soluble boronate salts.[2]
This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE.
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent.
-
Neutralization: Slowly add a mild basic solution (e.g., sodium bicarbonate) while stirring.
-
pH Monitoring: Monitor the pH of the solution. Continue to add the basic solution until the pH is neutral.
-
Disposal of Neutralized Solution: The resulting neutralized solution should still be collected as hazardous aqueous waste unless explicitly approved for drain disposal by your institution's environmental health and safety office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid (CAS Number: 871329-74-7). Adherence to these procedures is essential for the safety of all laboratory personnel.
Immediate Safety Precautions
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1][2] All personnel must handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[3][4][5][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended when there is a risk of splashing.[2][3][7] | To protect eyes from dust particles and accidental splashes which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[4][7] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental contact or spills.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] | To prevent irritation of the respiratory tract.[4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3][4]
-
Waste Collection :
-
Spill Response :
-
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it. Avoid raising dust.[3]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5][9]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
